![molecular formula C12H20SSi B14434653 Trimethyl[1-(phenylsulfanyl)propyl]silane CAS No. 76200-34-5](/img/structure/B14434653.png)
Trimethyl[1-(phenylsulfanyl)propyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[1-(phenylsulfanyl)propyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[1-(phenylsulfanyl)propyl]silane typically involves the reaction of a suitable organosilicon precursor with a phenylsulfanyl reagent. One common method is the hydrosilylation of allyl phenyl sulfide with trimethylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically conducted at room temperature to 80°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of reagents and products.
Chemical Reactions Analysis
Types of Reactions: Trimethyl[1-(phenylsulfanyl)propyl]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alcohols, and amines under basic or acidic conditions.
Major Products:
Oxidation Products: Phenylsulfoxide, phenylsulfone.
Reduction Products: Phenylthiol.
Substitution Products: Various organosilicon derivatives depending on the substituent introduced.
Scientific Research Applications
Trimethyl[1-(phenylsulfanyl)propyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the trimethylsilyl group and phenylsulfanyl functionality into molecules.
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organosilicon compounds.
Mechanism of Action
The mechanism by which Trimethyl[1-(phenylsulfanyl)propyl]silane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group acts as a protecting group for reactive sites, while the phenylsulfanyl group can undergo oxidation and reduction reactions. The compound’s reactivity is influenced by the silicon-oxygen and silicon-fluorine affinity, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Trimethyl(phenyl)silane: Similar structure but lacks the propyl chain and phenylsulfanyl group.
Trimethyl(phenylthio)silane: Contains a phenylthio group instead of phenylsulfanyl.
Trimethyl(propoxy)silane: Features a propoxy group instead of phenylsulfanyl.
Uniqueness: Trimethyl[1-(phenylsulfanyl)propyl]silane is unique due to the combination of the trimethylsilyl group with a phenylsulfanyl-substituted propyl chain. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both silyl and sulfanyl functionalities are desired.
Properties
CAS No. |
76200-34-5 |
|---|---|
Molecular Formula |
C12H20SSi |
Molecular Weight |
224.44 g/mol |
IUPAC Name |
trimethyl(1-phenylsulfanylpropyl)silane |
InChI |
InChI=1S/C12H20SSi/c1-5-12(14(2,3)4)13-11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
InChI Key |
JINUTVNBBZGJBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC([Si](C)(C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






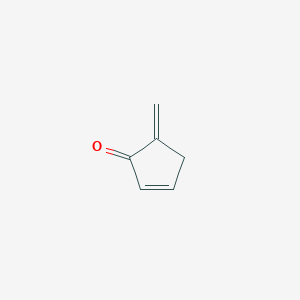
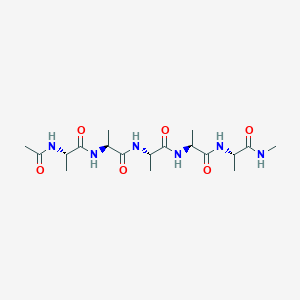

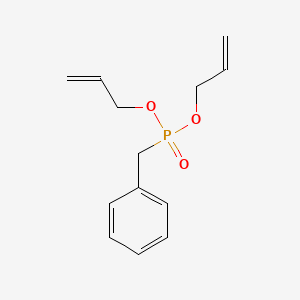
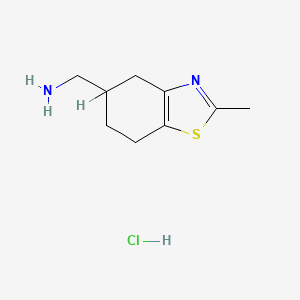

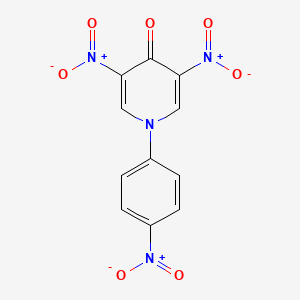
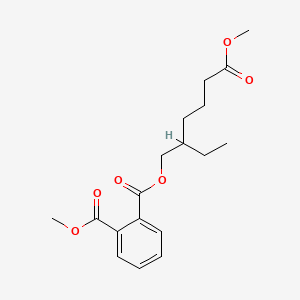

![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
